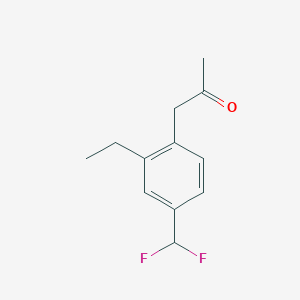
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C12H14F2O This compound is characterized by the presence of a difluoromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane or chloroform.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure high yields and purity of the final product. These methods often incorporate advanced purification techniques like distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the difluoromethyl group or other substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Difluoromethyl)-2-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one: This compound has a similar structure but with different positions of the difluoromethyl and ethyl groups on the phenyl ring, which can lead to variations in its chemical and biological properties.
1-(4-(Trifluoromethyl)-2-ethylphenyl)propan-2-one: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H14F2O |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O/c1-3-9-7-11(12(13)14)5-4-10(9)6-8(2)15/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
ZNHIHKHSUWKGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(F)F)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















